(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the pyrido[1,2-a]pyrimidin-4-one intermediate reacts with 4-methoxyphenol under basic conditions.
Formation of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the modification of physical and chemical properties to suit specific applications.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the pyrido[1,2-a]pyrimidin-4-one moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[2-(4-hydroxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- (2E)-2-cyano-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- (2E)-2-cyano-3-[2-(4-nitrophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide lies in its methoxyphenoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and may result in different biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H14N4O4 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C19H14N4O4/c1-26-13-5-7-14(8-6-13)27-18-15(10-12(11-20)17(21)24)19(25)23-9-3-2-4-16(23)22-18/h2-10H,1H3,(H2,21,24)/b12-10+ |
InChI Key |
QRZMBWCLSGRLSD-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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